6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
CAS No.: 2060031-17-4
Cat. No.: VC2611716
Molecular Formula: C15H20ClNO2
Molecular Weight: 281.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060031-17-4 |
|---|---|
| Molecular Formula | C15H20ClNO2 |
| Molecular Weight | 281.78 g/mol |
| IUPAC Name | 6-benzyl-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H19NO2.ClH/c17-14(18)13-10-16(11-15(13)7-4-8-15)9-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,17,18);1H |
| Standard InChI Key | GELUKVDONXSYQV-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
| Canonical SMILES | C1CC2(C1)CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |
Introduction
Chemical Properties and Structural Characteristics
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride belongs to the class of azaspiro compounds, which are characterized by their unique ring structures. The compound has a distinct molecular architecture featuring a spiro carbon atom that connects two ring systems, with a nitrogen atom incorporated into the structure. The benzyl substitution at the 6-position significantly influences the compound's chemical reactivity and biological interactions.
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that define its behavior in various experimental conditions. These properties are essential for understanding its potential applications in chemical and pharmaceutical research.
| Property | Value |
|---|---|
| CAS Number | 2060031-17-4 |
| Molecular Formula | C15H20ClNO2 |
| Molecular Weight | 281.78 g/mol |
| Appearance | Crystalline solid (typical for similar compounds) |
| Solubility | Enhanced water solubility (as hydrochloride salt) |
| Structure Classification | Azaspiro compound with benzyl substitution |
| Functional Groups | Carboxylic acid, tertiary amine (as HCl salt) |
The presence of the carboxylic acid group provides sites for potential derivatization and functionalization, making this compound versatile for chemical transformations. Additionally, the tertiary amine functionality, present as a hydrochloride salt, contributes to its solubility profile and potential pharmacokinetic properties.
Structural Analysis
The structure of 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride features a spiro carbon that connects a cyclobutane ring to a pyrrolidine ring containing a nitrogen atom. The benzyl group attached to the nitrogen atom and the carboxylic acid functionality at the 8-position create a unique three-dimensional arrangement that influences its molecular interactions. This structural configuration is particularly important for its potential binding to biological targets and its participation in chemical reactions.
Synthesis and Preparation Methods
The synthesis of 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride typically involves a multi-step organic synthesis approach. While specific synthetic routes may vary, several general strategies have been employed for the preparation of this and related compounds.
General Synthetic Approaches
The preparation of 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride typically involves multiple reaction steps, including the formation of the azaspiro ring system, followed by benzylation of the nitrogen atom and carboxylation at the appropriate position. The final step involves conversion to the hydrochloride salt to enhance stability and solubility.
Applications in Research and Industry
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has several potential applications in research and industry, primarily in the fields of medicinal chemistry and pharmaceutical development.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a valuable scaffold for the development of bioactive molecules. The unique structural features of the azaspiro ring system, combined with the benzyl substitution, provide a framework that can be explored for the design of compounds with specific biological activities. The presence of the carboxylic acid group allows for further derivatization, enabling the creation of a library of analogs with potentially diverse pharmacological profiles.
Building Block in Organic Synthesis
As a structurally complex molecule, 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride can serve as an advanced intermediate or building block in the synthesis of more complex organic compounds. The presence of specific functional groups and the unique three-dimensional arrangement make it a valuable starting material for the preparation of compounds with defined spatial orientations.
Research Tool in Chemical Biology
The compound may also find applications as a research tool in chemical biology studies. Its specific structural features could potentially enable selective interactions with biological targets, allowing researchers to probe cellular processes or signaling pathways. This application would typically involve the development of derivatives or analogs based on the core structure of the compound.
Current Research Directions
Research involving 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride and related compounds continues to evolve, with several potential directions for future investigations.
Chemical Synthesis Optimization
Ongoing research may focus on developing more efficient synthetic routes to prepare 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride and related derivatives. This could involve the exploration of novel catalytic methods, one-pot synthesis approaches, or green chemistry principles to improve yields and reduce environmental impact.
Structure-Activity Relationship Studies
The development of structural analogs through modification of the benzyl group, the azaspiro ring system, or the carboxylic acid functionality could provide valuable insights into structure-activity relationships. Such studies would help to identify the structural features that are critical for specific biological activities, guiding the design of optimized compounds with enhanced properties.
Biological Evaluation
Comprehensive biological screening of 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride and its derivatives would be essential to identify potential therapeutic applications. This could involve in vitro assays against specific targets, cellular studies to evaluate effects on signaling pathways, or in vivo models to assess efficacy in relevant disease states.
Comparison with Related Compounds
To better understand the unique properties and potential applications of 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride, it is valuable to compare it with structurally related compounds.
Comparison with Unbenzylated Analog
The related compound 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride lacks the benzyl group on the nitrogen atom. This structural difference significantly affects properties such as lipophilicity, molecular recognition, and potentially biological activity. The absence of the benzyl group likely results in different pharmacokinetic properties and potentially different binding interactions with biological targets .
Comparison with Ester Derivative
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate represents an ester derivative of the title compound. This modification changes the hydrogen-bonding capabilities of the molecule and affects properties such as solubility and membrane permeability. The ester functionality may also serve as a prodrug approach, potentially allowing for improved delivery characteristics in biological systems .
Comparison with Nitrile Analog
6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile contains a nitrile group in place of the carboxylic acid. This functional group difference significantly alters the chemical reactivity and hydrogen-bonding capabilities of the molecule. The nitrile group may serve as a precursor for various transformations, including hydrolysis to form the carboxylic acid or reduction to form amines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume